2-Bromo-3-methoxy-3-methylbutanoic Acid: A Versatile C5 Synthon
2-Bromo-3-methoxy-3-methylbutanoic Acid: A Versatile C5 Synthon
Topic: 2-Bromo-3-methoxy-3-methylbutanoic Acid: Technical Guide for Drug Development Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a highly functionalized aliphatic building block derived from the isovaleric acid scaffold.[1] Characterized by a dense array of functional groups—a carboxylic acid tail, an
This guide details the physicochemical profile, synthetic pathways, and reactivity landscape of this compound, providing researchers with the actionable intelligence required to deploy it in fragment-based drug discovery (FBDD) and lead optimization.
Physicochemical Profile
The molecule features a steric bulk at the
| Property | Specification | Notes |
| IUPAC Name | 2-Bromo-3-methoxy-3-methylbutanoic acid | Also known as |
| CAS Number | 75974-47-9 | |
| Molecular Formula | ||
| Molecular Weight | 211.05 g/mol | |
| Physical State | Low-melting solid or viscous oil | Often supplied as a waxy solid; MP ~39-42°C (analogous) |
| Solubility | Soluble in MeOH, DCM, EtOAc | Limited water solubility due to lipophilic backbone |
| pKa | ~2.8 - 3.0 (Predicted) | Inductive effect of |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic and light-sensitive; store under Argon/Nitrogen |
Synthetic Pathway: The Oxybromination Protocol
The most robust route to 2-bromo-3-methoxy-3-methylbutanoic acid is the bromo-methoxylation of 3,3-dimethylacrylic acid (Senecioic acid). This reaction exploits the electron-rich nature of the tri-substituted alkene to facilitate electrophilic addition.
Mechanism & Rationale
-
Activation: N-Bromosuccinimide (NBS) generates a bromonium ion across the C2-C3 double bond.
-
Regioselectivity: Methanol acts as the nucleophile. Due to the tertiary carbocation character at C3 (stabilized by two methyl groups), methanol attacks exclusively at the
-position (Markovnikov-like addition). -
Stereochemistry: The anti-addition mechanism typically yields the racemic product in the absence of chiral catalysts.
Experimental Protocol
Note: All steps should be performed in a fume hood due to the corrosive nature of bromo-acids.
Reagents:
-
3-Methyl-2-butenoic acid (Senecioic acid) [1.0 equiv]
-
N-Bromosuccinimide (NBS) [1.1 equiv]
-
Methanol (Anhydrous) [Solvent, 10-15 volumes]
-
Catalytic
(Optional, to accelerate activation)
Procedure:
-
Dissolution: Dissolve 3-methyl-2-butenoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (stain with KMnO4; alkene starting material will disappear).
-
Quench: Concentrate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (
) and brine ( ) to remove succinimide byproducts. -
Purification: Dry the organic layer over
, filter, and concentrate. The crude product is typically sufficiently pure (>95%) for downstream applications. Recrystallization from hexanes/ether can be performed if necessary.
Reactivity Landscape & Applications
The utility of 2-bromo-3-methoxy-3-methylbutanoic acid lies in its tri-functional nature . It can act as an electrophile, a nucleophile (via the carboxylate), or a precursor for elimination.
A. Elimination & Resaturation
Treatment with strong bases (e.g., DBU, KOtBu) induces
-
Regenerate the
-unsaturated system (useful for temporary protection strategies). -
Form 3-methoxy-3-methyl-2-butenoic acid derivatives if the bromide is eliminated preferentially to the methoxy group.
B. Heterocycle Formation
The
-
Reaction with Amidines: Cyclization yields 5,5-dimethyl-dihydro-imidazole-4-ones or related pyrimidinone scaffolds, which are privileged structures in kinase inhibitors.
-
Reaction with Hydrazines: Yields pyrazolidinones, useful in agrochemistry and anti-inflammatory research.
C. -Substitution (Nucleophilic)
While the adjacent gem-dimethyl group at C3 creates steric hindrance, the
-
Azide Displacement: Yields
-azido acids, precursors to -methoxy valine analogs (non-canonical amino acids).
Visualizing the Reactivity Web
Figure 1: Synthesis and divergent reactivity pathways of the 2-bromo-3-methoxy-3-methylbutanoic acid scaffold.
Safety & Handling Protocol
Hazard Classification:
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Lachrymator: Vapors may be irritating to the eyes and respiratory tract.
Handling Requirements:
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.
-
Ventilation: All operations involving the free acid or its halides must be conducted in a certified fume hood.
-
Neutralization: Spills should be neutralized with sodium bicarbonate or lime before disposal.
-
Storage: Store in a tightly sealed container at 2–8°C. The compound may darken upon storage due to slow decomposition (liberation of HBr/Br2); check purity by NMR before critical steps.
References
-
Apollo Scientific. (2024). Safety Data Sheet: 2-Bromo-3-methoxy-3-methylbutanoic acid. Apollo Scientific Ltd.[2] Link
-
ChemicalBook. (2023). 3,3-Dimethylacrylic acid: Preparation and Derivatives. ChemicalBook Inc. Link
-
GuideChem. (2023). Ethyl 2-bromo-3-methylbutyrate and related alpha-bromo acids in synthesis. GuideChem. Link
-
PubChem. (2025). Compound Summary: 2-Bromo-3-methoxy-3-methylbutanoic acid (CID 15386765). National Center for Biotechnology Information. Link
-
Enamine Store. (2024). Building Block: 2-bromo-3-methoxy-3-methylbutanoic acid.[1][3][2][4][5][6][7] Enamine. Link
Sources
- 1. 854431-59-7|Methyl 2-bromo-3-methoxy-3-methylbutanoate|BLD Pharm [bldpharm.com]
- 2. 75974-47-9 Cas No. | 2-Bromo-3-methoxy-3-methylbutanoic acid | Apollo [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 2-Bromobutanoic acid (80-58-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. EnamineStore [enaminestore.com]
- 7. 3,3-Dimethylacrylic acid | 541-47-9 [chemicalbook.com]
